Enhanced NOP Receptor Affinity vs J-113397
LY2940094 exhibits substantially higher binding affinity (Ki) and antagonist potency (Kb) at the human NOP receptor compared to the first-generation non-peptide NOP antagonist J-113397. This difference in target engagement translates to a >17-fold improvement in binding affinity. [1] [2]
| Evidence Dimension | Binding Affinity (Ki) at human NOP receptor |
|---|---|
| Target Compound Data | Ki = 0.105 nM |
| Comparator Or Baseline | J-113397: Ki = 1.8 nM for cloned human ORL1 |
| Quantified Difference | 17.1-fold higher affinity for LY2940094 |
| Conditions | Radioligand binding assays using recombinant human NOP receptors expressed in CHO cells. |
Why This Matters
Higher target affinity ensures robust receptor engagement at lower concentrations, increasing assay sensitivity and reducing the required compound amount, which is critical for cost-effective in vitro and in vivo studies.
- [1] Toledo MA, Pedregal C, Lafuente C, et al. Discovery of a Novel Series of Orally Bioavailable and CNS Penetrant Nociceptin/Orphanin FQ Receptor Antagonists. J Med Chem. 2014;57(8):3418-3429. View Source
- [2] Ozaki S, Kawamoto H, Itoh Y, et al. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist. Eur J Pharmacol. 2000;402(1):45-53. View Source
